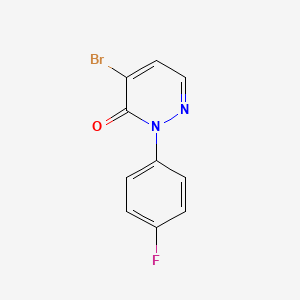

4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (4-BPF) is a novel synthetic compound that exhibits interesting properties in the field of scientific research. 4-BPF has been found to have a wide range of applications, including in biochemical and physiological experiments, and has been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyridazinone Derivatives The compound 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing its versatility in chemical synthesis (Wang et al., 2016).

Biological Activities of Pyridazinone Derivatives Pyridazinones, including the 4-Bromo-2-(4-fluorophenyl) derivative, are recognized for their wide spectrum of biological activities. Certain derivatives have shown potential as anticancer, antiangiogenic, and antioxidant agents. Specifically, some compounds demonstrate inhibitory activity against human cancer cell lines and proangiogenic cytokines involved in tumor progression. They also exhibit antioxidant activities, with certain derivatives showing better radical scavenging activity than standard compounds like ascorbic acid (Kamble et al., 2015).

Chemical Properties and Applications

Crystal Structure and Chemical Properties The crystal structure of 4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one derivatives has been studied, revealing specific molecular orientations and interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Daoui et al., 2019).

Synthetic Utility in Compound Development 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one derivatives serve as valuable scaffolds in the synthesis of various pharmacologically useful pyridazine derivatives. The regioselectivity of arylation at specific positions of the compound opens up pathways for developing a wide range of derivatives with potential therapeutic applications (Sotelo & Raviña, 2002).

properties

IUPAC Name |

4-bromo-2-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-9-5-6-13-14(10(9)15)8-3-1-7(12)2-4-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVVGAQBSPZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)

![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)

![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)